

Isopropyllithium CAS number and molecular structure

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Isopropyllithium: A Comprehensive Technical Guide

CAS Number: 1888-75-1[1][2]

This guide provides an in-depth overview of **isopropyllithium**, a pivotal organolithium reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its molecular structure, physicochemical properties, and experimental protocols for its synthesis and application.

Molecular Structure and Aggregation

Isopropyllithium, with the chemical formula (CH₃)₂CHLi, is a highly reactive organometallic compound.[2] Its structure and reactivity are profoundly influenced by its state of aggregation, which is dependent on the solvent and concentration. In the solid state, X-ray crystallography has revealed that **isopropyllithium** exists as a hexamer.

In solution, the aggregation state is a dynamic equilibrium. In non-coordinating hydrocarbon solvents such as cyclohexane, **isopropyllithium** primarily exists as a mixture of tetramers and hexamers.[3] Cryoscopic measurements have shown that it is predominantly tetrameric in dilute solutions ($< 10^{-2}$ M) and shifts towards a hexameric form in more concentrated solutions. [3] The introduction of a more Lewis basic solvent like benzene favors the tetrameric state.[3]



In ethereal solvents like tetrahydrofuran (THF), which can coordinate to the lithium centers, the aggregates are broken down into smaller, more reactive species. NMR studies have demonstrated that in THF at low temperatures, **isopropyllithium** is present as a mixture of a trisolvated monomer and a disolvated dimer in equilibrium.[4] This equilibrium between different aggregation states is crucial for its reactivity in synthetic applications.



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Caption: Aggregation equilibria of **isopropyllithium** in different solvent systems.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **isopropyllithium** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₃ H ₇ Li	[1][2]
Molecular Weight	50.03 g/mol	
CAS Number	1888-75-1	[1][2]
Appearance	Colorless to yellow liquid	[5]
Density	0.632 g/mL at 25 °C	[5]
Melting Point	99-100 °C	[5]
Boiling Point	35-36 °C	[5]
Flash Point	-35 °C	

Experimental Protocols Synthesis of Isopropyllithium



The synthesis of **isopropyllithium** is typically achieved through the reaction of an isopropyl halide with lithium metal. A general and widely cited procedure is provided below.

Reaction: (CH₃)₂CHCl + 2Li → (CH₃)₂CHLi + LiCl

Materials:

- Lithium sand or dispersion
- Isopropyl chloride
- Anhydrous n-hexane
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- All glassware must be oven-dried and assembled hot under a stream of inert gas to exclude moisture and oxygen.
- To a stirred suspension of lithium metal (2 equivalents) in anhydrous n-hexane, add a solution of isopropyl chloride (1 equivalent) in anhydrous n-hexane dropwise at a temperature maintained between -10 °C and 0 °C.
- The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
- After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at 0 °C to ensure complete reaction.
- The resulting solution of **isopropyllithium** is then separated from the excess lithium and lithium chloride by filtration or decantation under an inert atmosphere.
- The concentration of the **isopropyllithium** solution should be determined by titration prior to use.



General Protocol for Reaction with Electrophiles (e.g., Alkylation)

Isopropyllithium is a potent nucleophile and strong base, readily reacting with a wide range of electrophiles.[2] A general protocol for an alkylation reaction is outlined below.

Reaction: (CH₃)₂CHLi + R-X → (CH₃)₂CH-R + LiX (where R-X is an alkyl halide)

Materials:

- Solution of **isopropyllithium** in an appropriate solvent (e.g., hexane, THF)
- Alkyl halide (e.g., benzyl bromide, methyl iodide)
- Anhydrous solvent (e.g., THF, diethyl ether)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere, dissolve the substrate to be alkylated in the chosen anhydrous solvent.
- Cool the solution to the desired reaction temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone).
- Slowly add the standardized solution of **isopropyllithium** via the addition funnel or a syringe to the stirred solution of the substrate. The reaction is often accompanied by a color change.
- After the addition is complete, allow the reaction mixture to stir at the same temperature for a
 period of time (typically 30 minutes to several hours) to ensure complete deprotonation or
 addition.
- Slowly add the electrophile (alkyl halide) to the reaction mixture at the low temperature.
- After the addition of the electrophile, the reaction mixture is typically allowed to warm slowly to room temperature and stirred overnight.



- The reaction is then quenched by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).
- The aqueous and organic layers are separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product can then be purified by standard techniques such as column chromatography, distillation, or recrystallization.

Safety Precautions: Organolithium reagents such as **isopropyllithium** are highly pyrophoric and react violently with water and air.[2] All manipulations must be carried out under a strict inert atmosphere using well-dried glassware and anhydrous solvents. Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

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